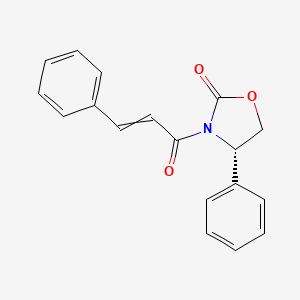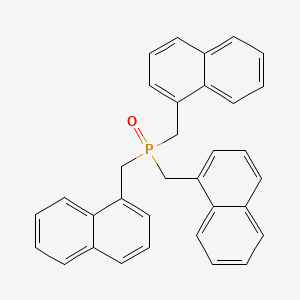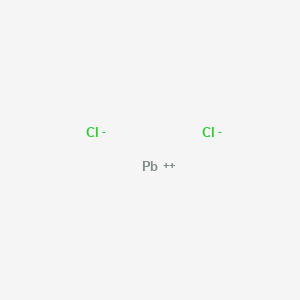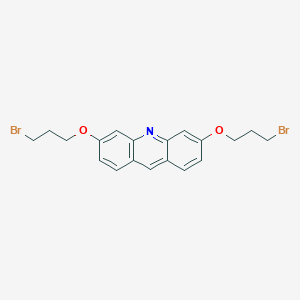
3,6-Bis(3-bromopropoxy)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(3-bromopropoxy)acridine is a chemical compound with the molecular formula C19H19Br2NO2. It belongs to the class of acridine derivatives, which are known for their broad range of biological activities and applications in various fields such as medicine, biology, and chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(3-bromopropoxy)acridine typically involves the reaction of acridine with 3-bromopropanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Bis(3-bromopropoxy)acridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The acridine core can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound .
Aplicaciones Científicas De Investigación
3,6-Bis(3-bromopropoxy)acridine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various acridine derivatives with potential biological activities.
Biology: The compound is studied for its DNA-binding properties, which make it a potential candidate for anticancer research.
Medicine: Acridine derivatives, including this compound, are investigated for their antimicrobial and antitumor activities.
Industry: The compound is used in the development of dyes and fluorescent materials for visualization of biomolecules
Mecanismo De Acción
The mechanism of action of 3,6-Bis(3-bromopropoxy)acridine primarily involves DNA intercalation. The compound inserts itself between the base pairs of DNA, disrupting the normal function of DNA and inhibiting the activity of enzymes involved in DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity .
Comparación Con Compuestos Similares
Acridine: The parent compound of 3,6-Bis(3-bromopropoxy)acridine, known for its broad range of biological activities.
Amsacrine: An acridine derivative used as an anticancer agent.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H19Br2NO2 |
|---|---|
Peso molecular |
453.2 g/mol |
Nombre IUPAC |
3,6-bis(3-bromopropoxy)acridine |
InChI |
InChI=1S/C19H19Br2NO2/c20-7-1-9-23-16-5-3-14-11-15-4-6-17(24-10-2-8-21)13-19(15)22-18(14)12-16/h3-6,11-13H,1-2,7-10H2 |
Clave InChI |
JFKLPQNTWSSLSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=NC3=C(C=CC(=C3)OCCCBr)C=C21)OCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-(2-chloro-5-methylpyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B12515159.png)
![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12515162.png)

![Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]-](/img/structure/B12515171.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetic acid](/img/structure/B12515173.png)
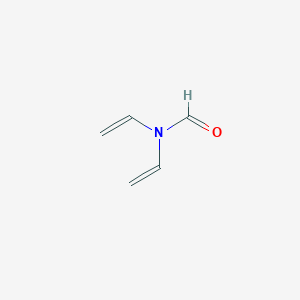

![Urea, N-(2-chloroethyl)-N'-[3-(5-hydroxypentyl)phenyl]-](/img/structure/B12515179.png)
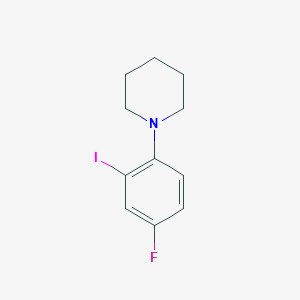
![4-[4-(4-Fluorophenoxy)piperidin-1-yl]phenol](/img/structure/B12515194.png)
![Benzyl N-[4-chloro-3-oxo-1-(phenylsulfanyl)butan-2-YL]carbamate](/img/structure/B12515206.png)
